

# Developing Novel Antivirals from 1-(4-Cyanophenyl)guanidine Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: **1-(4-Cyanophenyl)guanidine**

Cat. No.: **B029434**

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This document provides detailed application notes and protocols for the development of novel antiviral agents derived from the **1-(4-cyanophenyl)guanidine** scaffold. The focus is on derivatives that show promise as inhibitors of viral replication, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are analogues of the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which includes the FDA-approved drug Rilpivirine.

## Introduction

The **1-(4-cyanophenyl)guanidine** moiety is a key structural feature in a number of potent antiviral compounds. Its ability to form critical hydrogen bonds and participate in various non-covalent interactions within the active sites of viral enzymes makes it a valuable scaffold for drug design. This document outlines the synthesis, characterization, and antiviral evaluation of novel derivatives based on this core structure, providing researchers with the necessary information to explore this promising class of compounds further.

## Quantitative Data Summary

The antiviral activity and cytotoxicity of a series of novel **1-(4-cyanophenyl)guanidine** derivatives, specifically diarylpyrimidine analogues, were evaluated against wild-type HIV-1 and

clinically relevant mutant strains. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, are summarized in the tables below. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's selectivity.

Table 1: Antiviral Activity and Cytotoxicity of Novel Diarylpyrimidine Analogues against Wild-Type HIV-1[1][2]

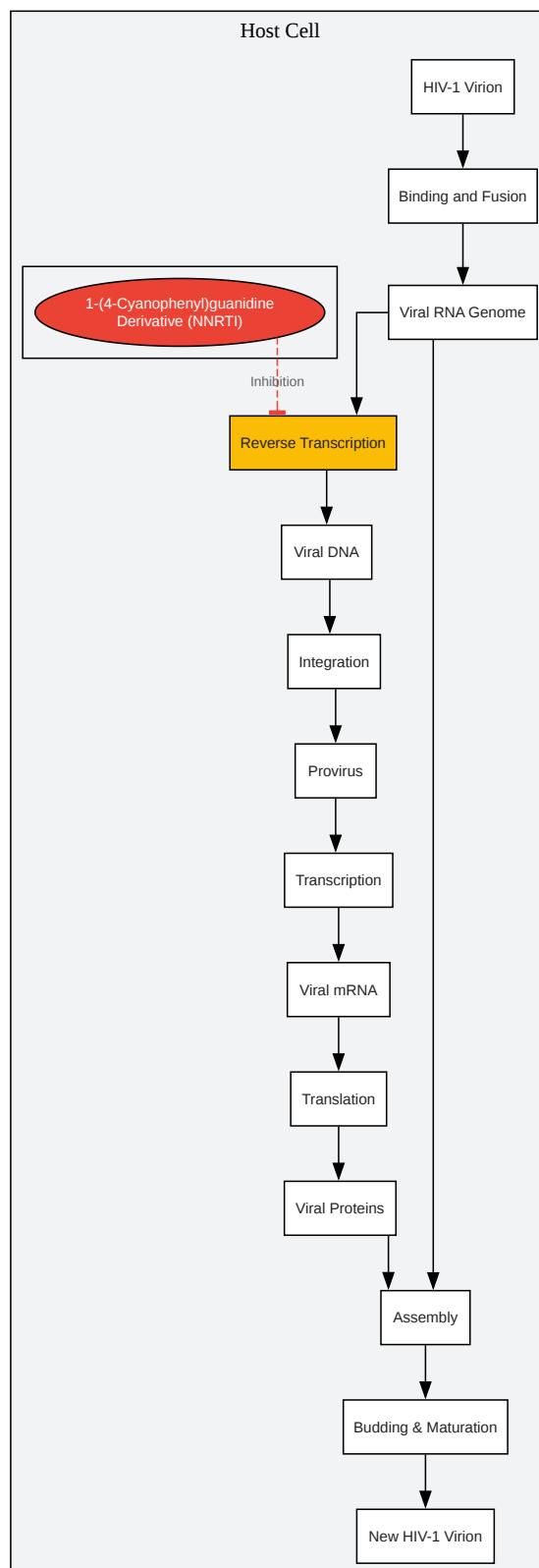
Compound ID	R1-substitution	R2-substitution	EC50 (nM)	CC50 (μM)	Therapeutic Index (TI)
1 (Rilpivirine)	H	H	0.4 ± 0.02	10 ± 0.6	25,000
6	NO <sub>2</sub>	H	0.5 ± 0.03	>25	>50,000
7	NH <sub>2</sub>	H	0.4 ± 0.02	>25	>62,500
11	H	H	0.2 ± 0.01	18 ± 1.2	90,000
16	H	H	0.3 ± 0.02	15 ± 0.9	50,000
20	H	H	0.8 ± 0.05	2.0 ± 0.1	2,500
26	H	H	0.3 ± 0.02	>25	>83,333

Table 2: Antiviral Activity of Selected Analogues against NNRTI-Resistant HIV-1 Mutants[1]

Compound ID	WT EC50 (nM)	K103N EC50 (nM)	Y181C EC50 (nM)	Y188L EC50 (nM)	E138K EC50 (nM)
1 (Rilpivirine)	0.4 ± 0.02	0.7 ± 0.04	1.1 ± 0.07	2.3 ± 0.2	0.6 ± 0.03
6	0.5 ± 0.03	1.0 ± 0.06	1.8 ± 0.1	6.8 ± 0.5	0.9 ± 0.05
7	0.4 ± 0.02	0.8 ± 0.05	1.3 ± 0.08	2.3 ± 0.1	0.7 ± 0.04
11	0.2 ± 0.01	0.4 ± 0.02	0.6 ± 0.04	1.2 ± 0.08	0.3 ± 0.02
16	0.3 ± 0.02	0.6 ± 0.03	0.9 ± 0.05	1.8 ± 0.1	0.5 ± 0.03

# Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action for these **1-(4-cyanophenyl)guanidine**-based diarylpyrimidine derivatives is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[3][4][5] These compounds bind to a hydrophobic pocket, known as the non-nucleoside inhibitor binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[6] This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into double-stranded DNA. This process is a critical step in the HIV-1 replication cycle.



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Mechanism of action for **1-(4-cyanophenyl)guanidine** derivatives.

# Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel **1-(4-cyanophenyl)guanidine** derivatives.

## General Synthetic Workflow

The synthesis of novel diarylpyrimidine analogues typically involves a multi-step process. The general workflow for synthesizing these compounds, starting from **1-(4-cyanophenyl)guanidine**, is outlined below. This process often involves the construction of the central pyrimidine ring followed by the introduction of various substituents to explore structure-activity relationships (SAR).



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